(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Description
“(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” (CAS: 1350734-63-2) is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 3-bromophenyl substituent. Its molecular formula is C₁₅H₂₀BrNO₄, with a molecular weight of 358.23 g/mol. The compound is typically supplied as a white powder and is used in pharmaceutical synthesis, particularly in peptide modifications and as a building block for bioactive molecules targeting metabolic or neurological disorders . Its stereochemistry (R-configuration) and bromine substituent at the meta position of the phenyl ring are critical for its biological interactions, such as receptor binding or enzyme inhibition.
Properties
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDSOKOECEQFP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855758 | |
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350734-63-2 | |
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The primary synthetic route involves the Boc-protection of a β-amino acid precursor followed by regioselective functionalization. A patent detailing the preparation of structurally analogous compounds provides a foundational framework. The general reaction sequence is:
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Starting Material Activation : (R)-3-amino-4-(3-bromophenyl)butanoic acid is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of an inorganic base.
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Solvent Selection : Toluene or methyl tert-butyl ether (MTBE) is used as the organic phase, which is immiscible with water to facilitate biphasic reaction conditions .
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Temperature and Time Optimization : Reactions are conducted at 20°C for 10 hours to balance yield and purity .
The mechanism proceeds via nucleophilic attack of the amino group on Boc anhydride, forming a stable carbamate. The use of sodium hydroxide ensures deprotonation of the amino group, enhancing reactivity .
Solvent and Base Optimization
Solvent choice critically impacts impurity profiles. Comparative studies from patent data reveal:
| Solvent | Purity (%) | Impurity A (%) | Yield (%) |
|---|---|---|---|
| Toluene | 98.2 | 0.8 | 85.3 |
| Dichloromethane | 83.7 | 6.2 | 81.7 |
| Tetrahydrofuran | 92.7 | 5.9 | 78.4 |
Toluene minimizes condensation impurities (e.g., dimerization byproducts) due to its low polarity and poor solvation of reactive intermediates . In contrast, polar solvents like THF increase impurity formation by stabilizing charged transition states.
Inorganic bases such as sodium hydroxide outperform organic bases (e.g., triethylamine) in suppressing side reactions. A molar ratio of 1:1.2 (amino acid to base) achieves optimal deprotonation without overbasification .
Impurity Analysis and Mitigation
The primary impurity, condensation byproduct A (dimerized carbamate), is controlled via:
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Low-Temperature Reactions : Maintaining 0–40°C reduces thermal degradation .
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Dilute Conditions : A substrate concentration of 0.1–0.5 M in toluene limits intermolecular reactions .
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Aqueous Workup : Post-reaction extraction with 5% citric acid removes unreacted Boc anhydride and base residues .
Liquid chromatography–mass spectrometry (LC-MS) data from the patent confirms impurity A levels below 1% under optimized conditions (Fig. 1–2).
Scale-Up and Industrial Feasibility
The toluene-based process is scalable, with batch sizes reported up to 10 kg . Key parameters for industrial adaptation include:
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Reactor Design : Glass-lined or stainless steel reactors resist corrosion from sodium hydroxide.
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Cost Analysis : Toluene ($0.5/L) and sodium hydroxide ($0.3/kg) make this route economically viable compared to dichloromethane-based methods .
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Waste Management : Aqueous waste streams are neutralized and treated for bromide ion removal before disposal.
Comparative Evaluation of Alternative Methods
Alternative approaches from literature include:
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Solid-Phase Synthesis : Limited by low yields (≤60%) and high resin costs .
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Enzymatic Boc-Protection : Using lipases in MTBE, but requires specialized equipment and offers no purity advantage .
The patent-derived method remains superior in yield (85%), purity (98%), and operational simplicity .
Physicochemical Characterization
Post-synthesis analysis includes:
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Melting Point : 104–107°C (consistent with β-amino acid derivatives) .
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Boiling Point : 339.5°C at 760 mmHg (theoretical calculation) .
These properties align with literature values for Boc-protected β-amino acids .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Brominated quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H20BrNO4 and a molecular weight of 358.23 g/mol. The structure features a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability in synthetic pathways.
Synthesis of Unnatural Amino Acids
One of the primary applications of (R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is in the synthesis of unnatural amino acids. The compound serves as a building block in the development of novel amino acids that can be incorporated into peptides and proteins. Its unique structure allows for modifications that enhance the biological activity or specificity of these molecules .
Case Study: Rhodium-Catalyzed Reactions
Research has demonstrated the efficiency of using this compound in rhodium-catalyzed conjugate addition reactions to synthesize unnatural amino acids. These reactions leverage the compound's ability to participate in various coupling processes, leading to high yields of desired products .
Drug Development and Therapeutics
The compound's structural features make it a candidate for drug development, particularly in designing inhibitors targeting specific biological pathways.
Case Study: GABA Transporter Inhibitors
Recent studies have explored the design of multifunctional ligands targeting GABA transporters, where derivatives of this compound were evaluated for their inhibitory effects. Such compounds are being investigated for their potential in treating neurological disorders by modulating neurotransmitter levels .
Proteolysis-Targeting Chimeras (PROTACs)
Another significant application is in the field of targeted protein degradation using PROTAC technology. This approach utilizes bifunctional molecules that can recruit E3 ligases to target specific proteins for degradation, offering a novel therapeutic strategy against various diseases.
Case Study: Covalent PROTACs
In recent research, this compound was incorporated into PROTAC designs aimed at degrading proteins involved in cancer progression. The study highlighted how modifications to the compound could enhance its efficacy and selectivity towards target proteins, paving the way for new cancer therapies .
Bioconjugation Applications
The compound also finds applications in bioconjugation strategies, where it can be used to attach biomolecules to surfaces or other compounds, facilitating the development of biosensors and drug delivery systems.
Case Study: Peptide Conjugates
Research indicates that using this compound as a linker in peptide conjugates can improve stability and bioavailability. This application is particularly relevant in developing therapeutic peptides with enhanced pharmacokinetic properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain biological targets, while the Boc-protected amine can be deprotected to reveal a reactive amine group for further interactions.
Comparison with Similar Compounds
Bromophenyl Isomers
Key Findings :
- Positional Effects : The meta-bromo derivative (target compound) exhibits distinct steric and electronic properties compared to para- and ortho-isomers. The para position enhances symmetry in binding pockets, while ortho-substituents introduce steric hindrance .
- Bioactivity : The 4-bromo derivative is more commonly used in enzyme inhibition studies due to its optimized spatial arrangement for target binding .
Halogen-Substituted Analogues
Key Findings :
Heteroaromatic Analogues
Key Findings :
- Electronic Effects : Thiophene introduces π-conjugation and sulfur-mediated interactions, while pyridine’s nitrogen enables hydrogen bonding and metal chelation .
Biological Activity
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-(R)-3-amino-4-(3-bromophenyl)butyric acid, is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₅H₂₀BrNO₄
- Molecular Weight : 358.23 g/mol
- CAS Number : 1350734-63-2
- Purity : ≥98% in commercial preparations
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BrNO₄ |
| Molecular Weight | 358.23 g/mol |
| CAS Number | 1350734-63-2 |
| Purity | ≥98% |
The biological activity of this compound is largely attributed to its structural similarity to amino acids and its potential interaction with various biological pathways. Its bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Pharmacological Effects
Research indicates that this compound may exhibit:
Case Studies and Research Findings
- Antimicrobial Studies : A study on bromophenyl derivatives indicated that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share this property .
- Antiparasitic Applications : Research on related compounds has shown effectiveness against Haemonchus contortus in sheep, highlighting the potential for this compound in veterinary applications .
Data Table of Biological Activity Studies
Q & A
Q. What are the optimal synthetic routes for (R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid?
Methodological Answer: The synthesis typically involves:
Bromophenyl Precursor Preparation : Start with a 3-bromophenyl-substituted intermediate, such as 3-bromophenylacetic acid or a related scaffold, to introduce the aromatic moiety.
Amino Group Introduction : Employ reductive amination or nucleophilic substitution to incorporate the amino group at the β-position.
Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .
Carboxylic Acid Formation : Oxidize or hydrolyze esters (if present) to yield the final butanoic acid derivative.
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization .
Q. How can NMR spectroscopy and mass spectrometry be used to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR :
- The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C).
- The 3-bromophenyl group shows aromatic protons at 7.2–7.5 ppm (meta-substitution pattern) and a carbon signal for the bromine-bearing carbon at ~122 ppm.
- The β-amino proton (R-configuration) exhibits splitting consistent with stereochemistry (e.g., coupling constants ~3–4 Hz for adjacent protons) .
- Mass Spectrometry (MS) :
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Methodological Answer:
Q. What strategies mitigate Boc group instability during prolonged reactions or acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Avoid strong acids (e.g., TFA) unless necessary for deprotection. Use mild acids (e.g., HCl in dioxane) for selective cleavage .
- Basic Conditions : Limit exposure to strong bases (e.g., NaOH) by using buffered aqueous phases during extractions.
- Stabilization : Add catalytic DMAP (4-dimethylaminopyridine) to prevent premature Boc cleavage in nucleophilic environments .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model binding poses. The bromophenyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with polar residues (e.g., arginine, lysine) .
- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-target complexes over time. Focus on hydrogen bonding between the Boc-protected amine and active-site residues .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC50 values)?
Methodological Answer:
- Assay Optimization :
- Data Reconciliation :
Experimental Design and Troubleshooting
Q. What experimental protocols minimize degradation during storage and handling?
Methodological Answer:
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Process Chemistry Adjustments :
- Catalyst Screening : Test palladium or nickel catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
